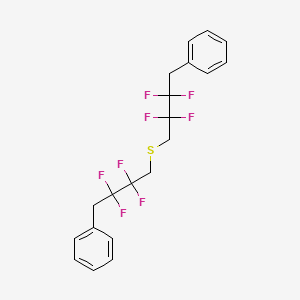![molecular formula C12H16BrNO2S B12068219 4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
4-[(4-Bromobenzenesulfonyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Bromobenzenesulfonyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrNO2S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromobenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding piperidine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfone derivatives.
Scientific Research Applications
4-[(4-Bromobenzenesulfonyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a ligand or inhibitor in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may serve as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzenesulfonyl)methyl]piperidine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzenesulfonyl)methyl]piperidine
- 4-[(4-Methylbenzenesulfonyl)methyl]piperidine
- 4-[(4-Nitrobenzenesulfonyl)methyl]piperidine
Uniqueness
4-[(4-Bromobenzenesulfonyl)methyl]piperidine is unique due to the presence of the bromine atom, which can be selectively substituted in various reactions. This allows for the introduction of different functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H16BrNO2S |
|---|---|
Molecular Weight |
318.23 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]piperidine |
InChI |
InChI=1S/C12H16BrNO2S/c13-11-1-3-12(4-2-11)17(15,16)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
InChI Key |
RZFVWYLHZUKLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)




